An In-depth Technical Guide to 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
An In-depth Technical Guide to 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its chemical identity, including its CAS number, molecular formula, and weight. A plausible and detailed synthetic protocol is presented, based on established chemical literature for analogous structures. The guide further explores the significant therapeutic potential of the tetrahydropyrido[4,3-d]pyrimidine scaffold, discussing its role as a privileged structure in the development of anticancer agents with diverse mechanisms of action. Key biological targets and signaling pathways are reviewed, supported by recent research findings. Finally, standard analytical techniques for the characterization and quality control of this compound are outlined. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, evaluation, and application of this promising molecule.
Chemical Identity and Physicochemical Properties
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a derivative of the pyridopyrimidine heterocyclic system. Its core structure consists of a pyrimidine ring fused to a tetrahydropyridine ring, with a benzyl group substituted at the 6-position of the tetrahydropyridine ring.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 109229-22-3 | [1] |
| Molecular Formula | C₁₄H₁₅N₃O | [1] |
| Molecular Weight | 241.29 g/mol | [1] |
| Appearance | Off-white to pale yellow solid (predicted) | |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents (predicted) | |
| Storage | Store at room temperature under an inert gas | [1] |
Synthesis Protocol
The synthesis of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one can be achieved through a multi-step process, commencing with commercially available starting materials. The following protocol is a well-established route for the construction of the tetrahydropyrido[4,3-d]pyrimidine scaffold, adapted for this specific derivative.[2][3]
Overall Synthetic Scheme
Caption: Synthetic route to the target compound.
Step-by-Step Methodology
Step 1: Synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate
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To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diethyl carbonate (1.5 eq) dropwise.
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Slowly add a solution of 1-benzylpiperidin-4-one (1.0 eq) in anhydrous THF to the reaction mixture.
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Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford ethyl 1-benzyl-4-oxopiperidine-3-carboxylate.
Causality: The Claisen condensation is a classic carbon-carbon bond-forming reaction that utilizes a strong base (sodium hydride) to deprotonate the α-carbon of the piperidinone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. This reaction efficiently introduces the required carboxylate group at the 3-position, a crucial precursor for the subsequent pyrimidine ring formation.
Step 2: Synthesis of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
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Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.0 eq) in anhydrous ethanol under an inert atmosphere.
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To this solution, add ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (1.0 eq) and formamidine acetate (1.5 eq).[4]
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Heat the reaction mixture to reflux for 12-18 hours, monitoring for the formation of the product by TLC.
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After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
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Concentrate the mixture under reduced pressure to remove the ethanol.
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Partition the residue between water and dichloromethane.
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Extract the aqueous layer with dichloromethane (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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The crude product can be purified by recrystallization or column chromatography to yield the final compound.
Causality: This cyclocondensation reaction builds the pyrimidine ring. The ethoxide acts as a base to facilitate the reaction between the β-ketoester and formamidine. Formamidine provides the N-C-N unit necessary to form the pyrimidine ring, resulting in the desired fused heterocyclic system.
Biological Activity and Therapeutic Potential
The tetrahydropyrido[4,3-d]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets. Derivatives of this core have demonstrated significant potential, particularly in oncology.
Anticancer Activity
Research has shown that compounds with the tetrahydropyrido[4,3-d]pyrimidine core exhibit potent anticancer activities through multiple mechanisms of action:
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Topoisomerase II Inhibition: Certain derivatives of this scaffold have been identified as inhibitors of human topoisomerase II (topoII), a crucial enzyme involved in DNA replication and chromosome segregation.[2][5] By stabilizing the topoII-DNA cleavage complex, these inhibitors induce double-strand breaks in DNA, leading to apoptosis in cancer cells.[5]
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Kinase Inhibition: This class of compounds has been investigated as inhibitors of various protein kinases that are often dysregulated in cancer. For instance, they have shown inhibitory activity against the PI3K/AKT/mTOR signaling pathway, which is critical for cell growth, proliferation, and survival.[2][6] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
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Hedgehog Pathway Antagonism: The Hedgehog (Hh) signaling pathway plays a vital role in embryonic development and its aberrant activation is implicated in several cancers. Tetrahydropyrido[4,3-d]pyrimidine derivatives have been developed as potent antagonists of the Smoothened (Smo) receptor, a key component of the Hh pathway.
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KRAS-G12C Inhibition: The KRAS oncogene is frequently mutated in various cancers, with the G12C mutation being a particularly important therapeutic target. Novel tetrahydropyrido[4,3-d]pyrimidine derivatives have been designed as irreversible covalent inhibitors of KRAS-G12C, demonstrating in vivo activity.
Putative Signaling Pathway
Caption: Potential mechanisms of anticancer activity.
Analytical Characterization and Quality Control
To ensure the identity, purity, and quality of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, a combination of analytical techniques should be employed.
Spectroscopic Data (Predicted)
The following tables outline the expected spectral data for the title compound based on its chemical structure and data from analogous compounds.
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | br s | 1H | NH (pyrimidine) |
| ~7.8 | s | 1H | C2-H (pyrimidine) |
| 7.2-7.4 | m | 5H | Ar-H (benzyl) |
| ~4.5 | s | 2H | C4a-H ₂ |
| ~3.6 | s | 2H | N-CH ₂-Ph |
| ~2.8 | t | 2H | C8-H ₂ |
| ~2.6 | t | 2H | C7-H ₂ |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C4 (C=O) |
| ~155 | C8a |
| ~150 | C2 |
| ~138 | C (aromatic, ipso) |
| ~129 | C (aromatic, ortho) |
| ~128 | C (aromatic, meta) |
| ~127 | C (aromatic, para) |
| ~115 | C4a |
| ~60 | N-C H₂-Ph |
| ~50 | C8 |
| ~45 | C6 |
| ~25 | C7 |
Table 4: Predicted IR and Mass Spectrometry Data
| Technique | Expected Peaks/Values |
| IR (KBr, cm⁻¹) | ~3200 (N-H stretch), ~3050 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch), ~1680 (C=O stretch, amide), ~1600 (C=N stretch) |
| Mass Spec (ESI-MS) | m/z: 242.13 [M+H]⁺, 264.11 [M+Na]⁺ |
Chromatographic and Other Methods
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is suitable for assessing the purity of the compound. Detection can be performed using a UV detector at an appropriate wavelength (e.g., 254 nm).
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Thin-Layer Chromatography (TLC): TLC on silica gel plates with a mobile phase such as dichloromethane/methanol or ethyl acetate/hexanes can be used for rapid monitoring of reaction progress and preliminary purity assessment.
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Elemental Analysis: Combustion analysis can be performed to determine the elemental composition (C, H, N) and compare it with the calculated values for the molecular formula C₁₄H₁₅N₃O.
Conclusion
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a molecule with a scientifically significant scaffold that holds considerable promise for drug discovery, particularly in the field of oncology. The synthetic routes to this compound are accessible, and its structural features make it an attractive candidate for further derivatization and biological evaluation. The diverse mechanisms of action exhibited by related compounds underscore the therapeutic potential of this chemical class. This technical guide provides a foundational resource for researchers to further explore the synthesis, characterization, and pharmacological applications of this intriguing molecule.
References
- Ma, Z., Gao, G., Fang, K., & Sun, H. (2019). Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione. ACS Medicinal Chemistry Letters, 10(2), 191–195.
- ACS Med Chem Lett. (2019). Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3- d]pyrimidine-2,4-dione.
- Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports, 15(1), 19618.
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MySkinRecipes. (n.d.). 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one. Retrieved from [Link]
- Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports, 15(1), 19618.
- Li, Y., et al. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience, 8(9), 1907–1918.
- Murugesan, et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
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